2-(4-Phenoxybenzoyl)pyridine
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Overview
Description
2-(4-Phenoxybenzoyl)pyridine is a nitrogen-based heterocyclic compound characterized by a pyridine ring substituted with a 4-phenoxybenzoyl group. This compound has a molecular formula of C18H13NO2 and a molar mass of 275.3 g/mol . It is used in various scientific research fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenoxybenzoyl)pyridine typically involves the condensation reaction between a pyridine derivative, such as pyridine-2(1H)-one, and a 4-phenoxybenzoyl compound. Various methods can be employed, including traditional organic synthesis or more modern techniques like microwave-assisted reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenoxybenzoyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups on the pyridine ring or the phenoxybenzoyl group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium and organomagnesium compounds for substitution reactions . Oxidation and reduction reactions typically require specific oxidizing or reducing agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
2-(4-Phenoxybenzoyl)pyridine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Its unique structure allows for investigations into its biological activity and potential therapeutic applications.
Medicine: Research into its potential as a drug candidate for various diseases is ongoing.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Phenoxybenzoyl)pyridine include other pyridine derivatives and phenoxybenzoyl-substituted compounds .
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(4-phenoxyphenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-18(17-8-4-5-13-19-17)14-9-11-16(12-10-14)21-15-6-2-1-3-7-15/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPSBRFOPDMCRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605190 |
Source
|
Record name | (4-Phenoxyphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68549-67-7 |
Source
|
Record name | (4-Phenoxyphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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